4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol
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Overview
Description
4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been utilized in the design of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization at specific positions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine ring . The resulting intermediate can then be further functionalized to introduce the butan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the desired product formation.
Chemical Reactions Analysis
Types of Reactions
4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then be further substituted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the hydroxyl position.
Scientific Research Applications
4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol involves its interaction with specific molecular targets. The imidazo[4,5-b]pyridine core can act as a ligand for various receptors and enzymes, modulating their activity. For example, it can bind to GABA_A receptors as a positive allosteric modulator, enhancing the inhibitory effects of GABA . Additionally, it may inhibit certain kinases involved in cellular signaling pathways, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar biological activity.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Imidazo[1,5-a]pyridine: Used in the development of central nervous system agents.
Uniqueness
4-{5-amino-3H-imidazo[4,5-b]pyridin-2-yl}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-ol moiety enhances its solubility and may improve its pharmacokinetic profile compared to other imidazo[4,5-b]pyridine derivatives.
Properties
IUPAC Name |
4-(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-8-5-4-7-10(13-8)14-9(12-7)3-1-2-6-15/h4-5,15H,1-3,6H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMMHLLRHRCMLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)CCCCO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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